2-Methoxy-N-methylcyclobutan-1-amine

Description

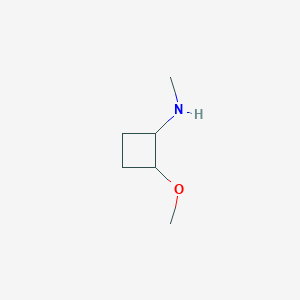

2-Methoxy-N-methylcyclobutan-1-amine is a cyclobutane-derived amine featuring a methoxy group at the 2-position and an N-methyl substituent. Its hydrochloride salt (CAS: 2126161-02-0) has a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.64 g/mol . The compound is typically stored at room temperature in a dry, well-ventilated environment, with strict safety protocols to prevent exposure to heat, moisture, or ignition sources .

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

2-methoxy-N-methylcyclobutan-1-amine |

InChI |

InChI=1S/C6H13NO/c1-7-5-3-4-6(5)8-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

GUISHBOZPLPCMJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCC1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-methylcyclobutan-1-amine typically involves the reaction of cyclobutanone with methanol and methylamine under specific conditions. The process can be summarized as follows:

- The resulting 2-methoxycyclobutanone is then treated with methylamine to yield this compound.

Cyclobutanone: is reacted with in the presence of an acid catalyst to form 2-methoxycyclobutanone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include:

Temperature control: to ensure optimal reaction rates.

Catalyst selection: to enhance reaction efficiency.

Purification steps: such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methylcyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

Oxidation: Oxidized products such as ketones or carboxylic acids.

Reduction: Reduced products such as primary or secondary amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Methoxy-N-methylcyclobutan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to receptors: Interacting with specific receptors on cell surfaces to modulate biological responses.

Enzyme inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

Signal transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Methoxy-N-methylcyclobutan-1-amine with structurally or functionally related compounds, emphasizing differences in molecular properties, applications, and safety profiles.

Table 1: Comparative Analysis of Key Compounds

Key Findings and Discussion

Substituent Effects: The methoxy group in the target compound contrasts with the cyano group in 2-Cyano-N-[(methylamino)carbonyl]acetamide, altering electronic properties and solubility. Cyano groups typically increase polarity, while methoxy groups enhance lipophilicity .

Pharmacological Potential: Compound 8 (N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine) demonstrates anti-parasitic activity, suggesting that the methoxy-N-methyl motif in the target compound could be explored for similar therapeutic applications .

Safety and Handling :

- The hydrochloride salt of the target compound requires stringent precautions (e.g., P210: avoid heat, P233:密闭容器) due to flammability and toxicity risks . In contrast, N,N-Dibenzyl-3-ethoxy-3-methylbutan-1-amine necessitates inert gas handling (P231) but lacks explicit acute toxicity data .

Synthetic Utility :

- The cyclobutane derivative’s compact structure may offer advantages in drug design for conformational restriction, whereas bulkier analogs like N,N-Dibenzyl-3-ethoxy-3-methylbutan-1-amine are more suited for catalytic or materials science applications .

Biological Activity

2-Methoxy-N-methylcyclobutan-1-amine, often encountered as its hydrochloride salt, is a compound with a distinctive cyclobutane structure that incorporates a methoxy group and a methylamine moiety. Its chemical formula is . This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the modulation of cellular signaling pathways.

The unique structure of this compound contributes to its solubility and reactivity. The hydrochloride form enhances its aqueous solubility, making it suitable for various biological assays and applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Cyclic AMP (cAMP) Production : The compound has been shown to stimulate the production of cAMP, a critical second messenger involved in various signaling pathways within cells. This suggests that it may play a role in modulating physiological responses related to neurotransmitter systems.

- Calcium Ion Mobilization : In addition to cAMP, studies have indicated that this compound can influence intracellular calcium ion levels. This activity is crucial for numerous cellular processes, including muscle contraction and neurotransmitter release.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific receptors or enzymes involved in the signaling pathways that regulate cAMP and calcium ion concentrations. Ongoing research aims to elucidate these interactions further.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylcyclobutanamine hydrochloride | Simple amine structure | Lacks the methoxy group; simpler reactivity |

| N-Methylcyclohexanamine | Cyclohexane ring instead of cyclobutane | Larger ring structure; different steric effects |

| 2-Ethoxy-N-methylcyclobutan-1-amine | Ethoxy instead of methoxy | Alters solubility and reactivity |

The presence of the methoxy group in this compound may confer distinct biological properties compared to these related compounds.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Neuropharmacological Studies : Research has focused on how this compound affects neurotransmitter systems. Preliminary findings suggest potential therapeutic applications in treating neurological disorders due to its ability to modulate signaling pathways relevant to neuronal function.

- Cellular Signaling Research : Studies have demonstrated that the compound can alter cellular responses by modulating second messenger systems. This has implications for understanding its role in various physiological processes and potential therapeutic uses .

- Toxicological Assessments : While exploring its therapeutic potential, researchers have also conducted toxicity studies to evaluate safety profiles. Initial assessments indicate that while the compound shows promise, further investigations are necessary to fully understand its safety and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.